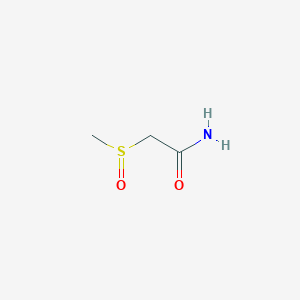

2-(Methylsulfinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylsulfinyl)acetamide is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cationic Olefin Cyclization

2-(Methylsulfinyl)acetamide derivatives have been explored for initiating cationic olefin cyclization. In a study, N-(2-methyl-2-propenyl)-N-methyl-α-(methylsulfinyl)acetamide and similar compounds were treated with trifluoroacetic anhydride, leading to the formation of various lactams through a Pummerer reaction intermediate (Tamura et al., 1981).

Monoamine Transporter Binding

A structural analysis of 2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) analogs highlighted their unique binding to dopamine transporters, differing from substances like cocaine. This compound and its analogs showed promise for treating psychostimulant abuse, with various substitutions improving binding affinity and selectivity (Okunola-Bakare et al., 2014).

Biologically Active Arylethylamines Synthesis

This compound was utilized in synthesizing α-(methylthio)arylacetamides, which were then transformed into biologically active arylethylamines, including compounds like macromerine (Ishibashi et al., 1989).

Chiral Discrimination in Solid State

The chiral discrimination of methyl 2-(diphenylmethylsulfinyl)acetate, a key intermediate in the synthesis of an acetamide derivative (modafinil), was studied. It involved characterizing a racemic conglomerate and analyzing binary and ternary phase diagrams (Renou et al., 2007).

COX-2 Inhibitors Synthesis

Methylsulfonyl and sulfamoyl acetamides, including those derived from this compound, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) isoform. Some compounds showed notable activity against COX-2, with improved stability and desirable analgesic activity in vivo (Consalvi et al., 2015).

Acid-Catalyzed Cyclizations

Under Pummerer reaction conditions, specific derivatives of this compound underwent acid-catalyzed cyclizations, providing a novel approach to synthesizing the erythrinane skeleton (Tamura et al., 1982).

Structural and Polarity Studies

Studies on the conformation and polarity of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, related to this compound, were conducted to understand their physicochemical properties (Ishmaeva et al., 2015).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as modafinil and its analogues, interact with monoamine transporters, including the dopamine transporter (dat), norepinephrine transporter (net), and serotonin transporter (sert) . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.

Mode of Action

For instance, modafinil and its analogues are known to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . This can enhance neuronal communication and influence various cognitive processes.

Biochemical Pathways

These pathways play a crucial role in processes such as reward, motivation, memory, and motor control .

Pharmacokinetics

Related compounds like modafinil have been found to exhibit enantioselectivity in their pharmacokinetic profiles . For instance, the R- and S-enantiomers of modafinil show differential metabolic stability, with the S-enantiomer being eliminated more slowly than the R-enantiomer . Such properties can significantly impact the bioavailability and therapeutic efficacy of these compounds.

Análisis Bioquímico

Cellular Effects

Sulfoxide-containing polymers, which are structurally similar to 2-(Methylsulfinyl)acetamide, have been shown to reduce macrophage cellular uptake and improve pharmacokinetics . This suggests that this compound might have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that sulfoxide-containing compounds can undergo redox reactions, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that sulfoxide-containing compounds can undergo various metabolic reactions, including phase I and phase II metabolic reactions

Transport and Distribution

It is known that sulfoxide-containing compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation

Subcellular Localization

It is known that the localization of a compound can affect its activity or function

Propiedades

IUPAC Name |

2-methylsulfinylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-7(6)2-3(4)5/h2H2,1H3,(H2,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXPTDCYRCXFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)